molecular formula C22H28N2O3S B4009370 N~2~-cyclohexyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-cyclohexyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4009370
M. Wt: 400.5 g/mol
InChI Key: WOUPSKHTIXFKFF-UHFFFAOYSA-N
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Description

N~2~-cyclohexyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of cyclohexyl, phenylethyl, and phenylsulfonyl groups attached to a glycinamide backbone

Mechanism of Action

Target of Action

ZINC03004884, also known as N2-cyclohexyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, is a zinc-based compound . Zinc is an essential trace element that plays a crucial role in various biological functions. It forms an essential part of many enzymes and plays an important role in protein synthesis and cell division .

Mode of Action

Zinc has three primary biological roles: catalytic, structural, and regulatory . It is known to act as an immune modulator, playing an important role in the immune defense system . It has been widely considered as an anti-inflammatory and anti-oxidant agent .

Biochemical Pathways

Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways, namely those involved in proliferation, apoptosis, and antioxidant defenses .

Pharmacokinetics

Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

Zinc plays an important role in antiviral immunity in several viral infections . In cell culture studies, as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production .

Action Environment

The action of ZINC03004884, like other zinc-based compounds, can be influenced by various environmental factors. For instance, dietary components can interfere with zinc absorption . Furthermore, the efficacy and stability of ZINC03004884 can be affected by factors such as pH, temperature, and the presence of other ions in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Glycinamide Backbone: Starting with glycine, the amide bond is formed using reagents like carbodiimides (e.g., DCC) in the presence of a base.

    Introduction of Cyclohexyl Group: Cyclohexylamine can be introduced through nucleophilic substitution reactions.

    Addition of Phenylethyl Group: Phenylethylamine can be added via reductive amination or other suitable methods.

    Sulfonylation: The phenylsulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclohexyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

    N~2~-cyclohexyl-N-(1-phenylethyl)glycinamide: Lacks the phenylsulfonyl group.

    N~2~-cyclohexyl-N-(phenylsulfonyl)glycinamide: Lacks the phenylethyl group.

    N~2~-cyclohexylglycinamide: Lacks both the phenylethyl and phenylsulfonyl groups.

Uniqueness

N~2~-cyclohexyl-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of cyclohexyl, phenylethyl, and phenylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[benzenesulfonyl(cyclohexyl)amino]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-18(19-11-5-2-6-12-19)23-22(25)17-24(20-13-7-3-8-14-20)28(26,27)21-15-9-4-10-16-21/h2,4-6,9-12,15-16,18,20H,3,7-8,13-14,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUPSKHTIXFKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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